molecular formula C10H7BrFNO2 B1435214 Methyl 5-Bromo-6-fluoroindole-2-carboxylate CAS No. 2006277-60-5

Methyl 5-Bromo-6-fluoroindole-2-carboxylate

Cat. No. B1435214
M. Wt: 272.07 g/mol
InChI Key: VBRGCIKCGOXKDV-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of indole derivatives and is known for its ability to inhibit certain enzymes and receptors in the human body.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : Methyl 5-Bromo-6-fluoroindole-2-carboxylate and its derivatives have been synthesized through various efficient chemical processes. For instance, Hirokawa et al. (2000) described an efficient synthesis method for a closely related compound, emphasizing the regioselectivity and high yield of the process (Hirokawa, Horikawa, & Kato, 2000).

  • Regioselective Bromination : Parsons et al. (2011) discussed the regioselective bromination of methyl indole-3-carboxylate, which is a significant step towards the synthesis of methyl 5-bromo-6-fluoroindole-2-carboxylate. This approach enables the creation of various dibromoindole derivatives (Parsons, Ghellamallah, Male, Spencer, & Grainger, 2011).

  • Reaction with N-Bromosuccinimide : Irikawa et al. (1989) explored the reaction of a related compound with N-bromosuccinimide, which is relevant for understanding the chemical behavior and potential modifications of methyl 5-bromo-6-fluoroindole-2-carboxylate (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Biological and Medicinal Applications

  • Antibacterial Properties : The compound's derivatives have shown potential in antibacterial applications. Ishikawa et al. (1990) synthesized derivatives that exhibited potent antibacterial activity, indicating the potential of methyl 5-bromo-6-fluoroindole-2-carboxylate in the development of new antibacterial agents (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).

  • Fluorescence and Electrochemical Properties : Liu et al. (2005) studied the ionization potentials of fluoroindoles, which are relevant to understanding the fluorescence and electrochemical properties of methyl 5-bromo-6-fluoroindole-2-carboxylate. Such properties could be useful in various scientific applications, including sensors and imaging techniques (Liu, Callis, Hesp, de Groot, Buma, & Broos, 2005).

Material Science and Industrial Applications

  • Electrochemical Charge Storage Materials : Wang et al. (2019) reported on fluoropolymers, including poly(5-fluoroindole), which have promising electrochemical properties for charge storage materials. This suggests potential applications of methyl 5-bromo-6-fluoroindole-2-carboxylate in the development of advanced materials for energy storage and electronics (Wang, Lin, Jiang, Zhou, Wang, Wu, Ding, Hou, Nie, Xu, & Duan, 2019).

properties

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRGCIKCGOXKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Bromo-6-fluoroindole-2-carboxylate

CAS RN

2006277-60-5
Record name Methyl 5-bromo-6-fluoroindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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